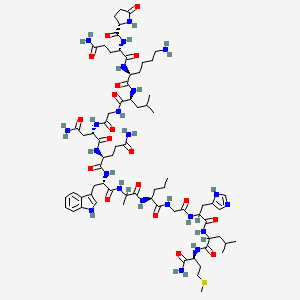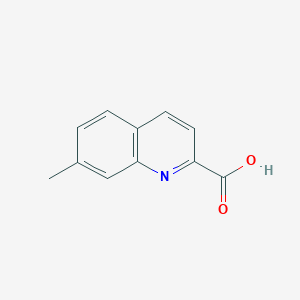
7-Methylquinoline-2-carboxylic acid
描述
7-Methylquinoline-2-carboxylic acid is a chemical compound with the molecular formula C11H9NO2. It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 7-Methylquinoline-2-carboxylic acid consists of a quinoline ring with a methyl group at the 7th position and a carboxylic acid group at the 2nd position . The exact structure can be determined using various analytical techniques such as NMR, HPLC, LC-MS, and UPLC .科学研究应用
Quinoline is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry .
-
Pharmaceuticals : Quinoline forms the scaffold for compounds of great significance, including anti-inflammatory and antitumor agents . The antimalarial drugs quinine and chloroquine also contain the quinoline scaffold .
-
Industrial Chemistry : Quinolines provide frameworks for industrial uses including organic light-emitting diodes (OLEDs) and photovoltaic cells, as well as solvents for terpenes and resins .
-
Dyes : Quinoline-based dyes such as ethyl red iodide and pinacyanol have been used since the beginning of the nineteenth century in photographic plates .
-
Synthetic Routes : Quinoline and its analogues have been synthesized through various methods, including classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . More recent methods include transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols .
-
Medicinal Significance : Quinoline derivatives have shown a broad spectrum of bio-responses, including anticancer , antioxidant , anti-inflammatory , anti-mycobacterial , antimicrobial , anticonvulsant , cardiovascular , antituberculosis , anti-plasmodial , and antibacterial activities. They are considered a privileged structure in drug discovery programs .
-
Green Chemistry : There is a growing interest in developing greener and more sustainable chemical processes. This includes the synthesis of quinoline and its analogs using eco-friendly and safe reusable catalysts, as well as solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis .
-
Anticancer Activity : Quinoline derivatives have shown potential as anticancer agents . They have been found to inhibit the growth of various cancer cell lines, making them a promising area of research in oncology .
-
Anti-inflammatory Activity : Some quinoline derivatives have demonstrated anti-inflammatory properties . They can inhibit the production of pro-inflammatory cytokines, which play a key role in the inflammatory response .
-
Antimicrobial Activity : Quinoline derivatives have been found to exhibit antimicrobial activity against a range of bacteria and fungi . This makes them potential candidates for the development of new antimicrobial drugs .
-
Antituberculosis Activity : Certain quinoline derivatives have shown activity against Mycobacterium tuberculosis, the bacterium that causes tuberculosis . This suggests potential applications in the treatment of this disease .
-
Anti-SARS-CoV-2 Activity : Some quinoline derivatives have shown potential activity against SARS-CoV-2, the virus that causes COVID-19 . This is an area of active research, given the ongoing global pandemic .
-
Antioxidant Activity : Quinoline derivatives have demonstrated antioxidant properties . They can neutralize free radicals, which are harmful molecules that can cause cellular damage .
属性
IUPAC Name |
7-methylquinoline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-7-2-3-8-4-5-9(11(13)14)12-10(8)6-7/h2-6H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPSSUARWYWJXCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=CC(=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50620090 | |
| Record name | 7-Methylquinoline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50620090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methylquinoline-2-carboxylic acid | |
CAS RN |
75434-10-5 | |
| Record name | 7-Methylquinoline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50620090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



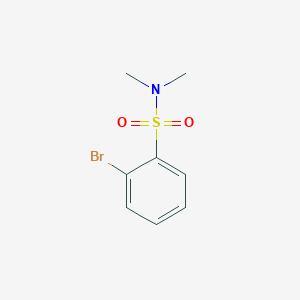
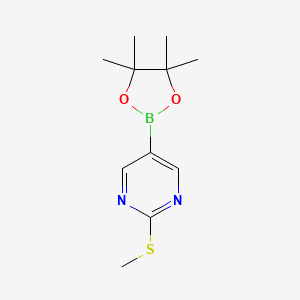
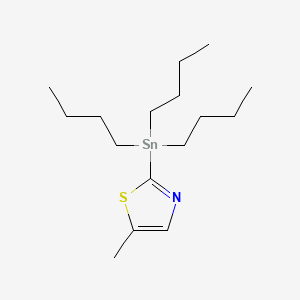
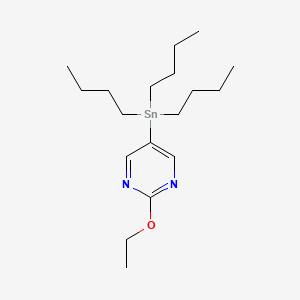
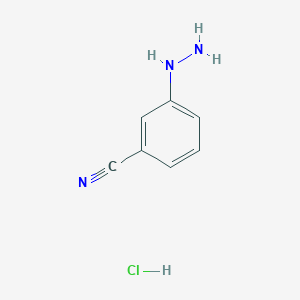

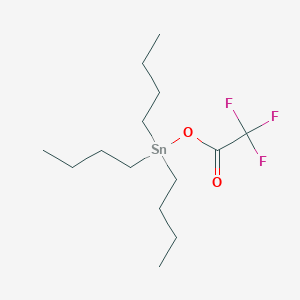
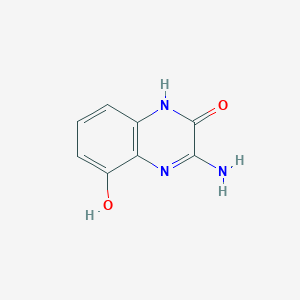
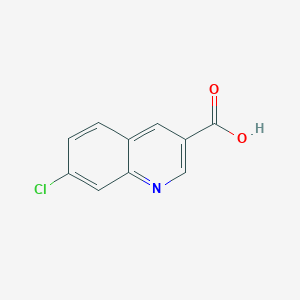
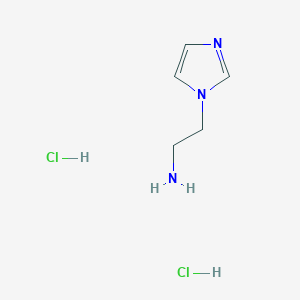
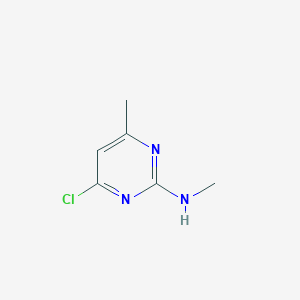
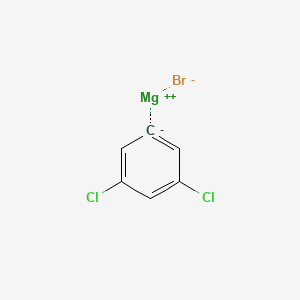
![Zinc, chloro[(6-chloro-3-pyridinyl)methyl]-](/img/structure/B1591735.png)
